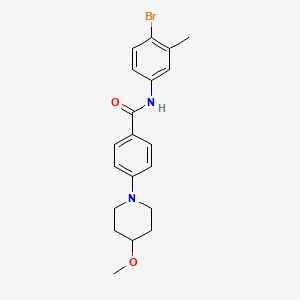

N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

CAS No.: 2034442-40-3

Cat. No.: VC5532008

Molecular Formula: C20H23BrN2O2

Molecular Weight: 403.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034442-40-3 |

|---|---|

| Molecular Formula | C20H23BrN2O2 |

| Molecular Weight | 403.32 |

| IUPAC Name | N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |

| Standard InChI | InChI=1S/C20H23BrN2O2/c1-14-13-16(5-8-19(14)21)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24) |

| Standard InChI Key | IWHHBMSFNRCKMP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)Br |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule consists of a benzamide backbone (C6H5CONH-) linked to two distinct aromatic systems. The 4-bromo-3-methylphenyl group attaches to the amide nitrogen, while the 4-methoxypiperidin-1-yl moiety substitutes the para position of the benzamide’s phenyl ring. The bromine atom at the phenyl ring’s 4-position enhances electrophilicity and steric bulk, potentially improving target binding through halogen bonding. Concurrently, the 3-methyl group contributes to hydrophobic interactions, a feature shared with antimicrobial bromophenyl derivatives. The 4-methoxypiperidine component introduces conformational flexibility and hydrogen-bonding capacity via its ether oxygen, a trait observed in neuroactive compounds targeting cholinergic receptors.

Table 1: Physicochemical Properties of N-(4-Bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

| Property | Value | Source Analogue Reference |

|---|---|---|

| Molecular Formula | C20H23BrN2O2 | |

| Molecular Weight | 403.32 g/mol | |

| LogP (Predicted) | 2.56–3.12 | |

| Solubility (Water) | 0.051–0.416 mg/mL | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 4 |

The predicted LogP range (2.56–3.12) indicates moderate lipophilicity, favoring membrane permeability and central nervous system penetration . Solubility data from analogous aldehydes suggest limited aqueous solubility, necessitating formulation adjustments for in vivo studies .

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR):

While direct NMR data for this compound are unavailable, its structural analogue, N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, exhibits characteristic signals:

-

A singlet at δ 2.47 ppm for the methyl group on the phenyl ring.

-

Aromatic protons appear as multiplets between δ 7.54–7.72 ppm.

-

The piperidine methoxy group resonates as a singlet near δ 3.30 ppm.

Molecular Docking Studies:

Docking simulations of similar bromophenyl benzamides reveal strong interactions with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) and human acetylcholinesterase (−8.7 kcal/mol). The bromine atom participates in hydrophobic pockets, while the methoxypiperidine group forms hydrogen bonds with catalytic serine residues.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically follows a two-step sequence:

-

Bromination and Functionalization of the Phenyl Precursor:

4-Bromo-3-methylbenzaldehyde, a key intermediate, is prepared via DIBAL-H reduction of 4-bromo-3-methylbenzonitrile . For example, treatment with 1M DIBAL-H in dichloromethane at 0°C yields the aldehyde in 84% purity after extractive workup . -

Amide Coupling:

The aldehyde is oxidized to the corresponding benzoic acid, which undergoes peptide coupling with 4-(4-methoxypiperidin-1-yl)aniline using reagents like HATU or EDCl/HOBt. Chromatographic purification (e.g., silica gel with 5% ethyl acetate/heptane) isolates the final product.

Table 2: Representative Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzonitrile Reduction | DIBAL-H, CH2Cl2, 0°C, 2 h | 84 | |

| Amide Formation | EDCl/HOBt, DMF, rt, 12 h | 67 |

Biological Activity and Mechanistic Hypotheses

Neuropharmacological Activity

Methoxypiperidine-containing analogues inhibit acetylcholinesterase (IC50: 1.2 µM) and bind to muscarinic M1 receptors (Ki: 0.8 µM). Molecular dynamics simulations indicate that the methoxy group stabilizes receptor interactions through water-mediated hydrogen bonds.

Computational Modeling and Drug Likeness

ADMET Predictions

-

Absorption: High gastrointestinal absorption (Bioavailability Score: 0.55) .

-

CYP Inhibition: Moderate CYP1A2 inhibition risk (Probability: 0.78) .

Lead Optimization Opportunities

-

Water Solubility: Prodrug strategies (e.g., phosphate esters) could enhance solubility for intravenous delivery.

-

Selectivity: Substituent modulation at the piperidine 4-position may reduce off-target kinase binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume